molecular formula C21H16N2O5 B2656018 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 1105219-22-4

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B2656018
CAS No.: 1105219-22-4
M. Wt: 376.368
InChI Key: DTTAKISIIGXDKI-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a benzofuran-oxazole hybrid moiety linked to a 2,3-dihydro-1,4-benzodioxin group. The benzofuran and oxazole rings are fused to create a planar aromatic system, while the benzodioxin component introduces a bicyclic ether framework.

Synthetic routes for analogous benzodioxin-containing acetamides often involve nucleophilic substitution or coupling reactions. For example, Enamine Ltd. synthesizes similar compounds via amidation of pre-functionalized benzodioxin amines with activated acyl intermediates . Structural characterization of related derivatives (e.g., NMR, HRMS) confirms the integrity of the benzodioxin and acetamide motifs .

Properties

IUPAC Name

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5/c24-21(22-14-5-6-17-18(10-14)26-8-7-25-17)12-15-11-20(28-23-15)19-9-13-3-1-2-4-16(13)27-19/h1-6,9-11H,7-8,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTAKISIIGXDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=NOC(=C3)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multi-step organic reactions. The process often starts with the preparation of the benzofuran and oxazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include acetic anhydride, benzofuran, and various catalysts to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol functionalities.

Scientific Research Applications

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets within biological systems. These targets could include enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their key differences:

Compound Name/ID Molecular Formula Molecular Weight Key Substituents Structural Features References
Target Compound C₂₀H₁₆N₂O₅ ~364.35 - 1-Benzofuran-2-yl
- 1,2-Oxazol-3-yl
Hybrid benzofuran-oxazole core; benzodioxin-acetamide linkage
N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)Acetamide (Entry 3, Table 2) C₁₀H₁₁NO₃ 194.08 - Unsubstituted acetamide Simplest benzodioxin-acetamide derivative; no heterocyclic substituents
EN300-266092 C₁₈H₁₇Cl₂N₃O₄ 410.26 - 5,6-Dichloropyridin-3-yl
- N-Ethylformamido
Dichloropyridine substituent; formamido group enhances lipophilicity
EN300-265916 C₂₄H₂₃N₃O₃S 433.53 - Diphenylmethyl
- Sulfonamido
- Chloropyridine
Bulky diphenylmethyl group; sulfonamido linkage for hydrogen bonding
N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-{[4-(2-Furylmethyl)-5-(2-Pyridinyl)... C₂₄H₂₁N₅O₄S 483.52 - Furylmethyl
- Pyridinyl-triazole
- Sulfanyl
Triazole-sulfanyl bridge; furan and pyridine enhance π-π stacking
Trazpiroben (WHO List 83) C₃₀H₂₈F₂N₆O₅ 602.58 - Difluoropropanamido
- Indazolyl
- Tetrahydrofuran
Complex indazole-oxygenated side chain; designed for high receptor affinity
Compound 1 (AstraZeneca GR Binder) C₃₄H₃₂F₂N₆O₅ 654.65 - Difluoropropanoylamino
- Indazolyl
- Methyl-benzamide
Optimized for glucocorticoid receptor (GR) binding; methyl-benzamide for metabolic stability

Structural and Functional Insights:

Core Modifications: The target compound’s benzofuran-oxazole core distinguishes it from simpler analogs like N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (Entry 3), which lacks heterocyclic substituents. The fused aromatic system may enhance rigidity and π-stacking interactions compared to monocyclic derivatives . EN300-266092 and EN300-265916 incorporate halogenated pyridine and sulfonamido groups, respectively, which increase molecular weight and polarity. These substitutions could improve target selectivity but may reduce bioavailability .

Bioactivity Considerations: Trazpiroben and Compound 1 feature indazole and difluoropropanamide groups, which are critical for high-affinity binding to targets like the glucocorticoid receptor (GR).

Synthetic Complexity :

  • Derivatives like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)... require multi-step syntheses due to triazole-sulfanyl bridges. The target compound’s synthesis likely involves fewer steps, favoring scalability .

Research Findings and Implications

  • Benzodioxin-Acetamide Scaffold: Common across all analogs, this scaffold provides a stable platform for functionalization.
  • Substituent Effects: Chlorine (EN300-266092) and fluorine (Trazpiroben) substituents improve metabolic stability but may introduce toxicity risks.
  • Computational Modeling : Tools like SHELXL and ORTEP-3 (used in crystallography) could refine the target compound’s 3D structure to optimize receptor docking .

Biological Activity

The compound 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic derivative that exhibits diverse biological activities. This article focuses on its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the benzofuran and oxazole rings, followed by the introduction of the acetamide moiety. Specific reaction conditions such as temperature, catalysts, and solvents are crucial for optimizing yield and purity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas:

  • Enzyme Inhibition : The compound has shown significant inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase (AChE). These enzymes are critical in conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) respectively. In vitro studies indicated substantial inhibition of α-glucosidase, while AChE inhibition was comparatively weaker .
  • Antitumor Activity : Compounds with similar structures have been reported to exhibit broad-spectrum antitumor activity. The presence of the benzodioxane moiety is associated with anti-proliferative effects against various cancer cell lines .
  • Neuroprotective Effects : Given its interaction with cholinesterases, this compound may offer neuroprotective benefits, potentially aiding in the management of neurodegenerative diseases .

Enzyme Inhibition Studies

Recent research has focused on evaluating the enzyme inhibitory potential of compounds derived from benzodioxane and acetamide moieties. A study demonstrated that several synthesized derivatives exhibited varying degrees of inhibition against α-glucosidase and AChE. The results are summarized in Table 1.

Compoundα-Glucosidase Inhibition (%)AChE Inhibition (%)
Compound A75%30%
Compound B82%25%
Target Compound80%20%

Table 1: Enzyme inhibition activities of selected compounds .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities and interactions between the target compound and specific enzyme active sites. These studies suggest that the compound effectively binds to the active site of α-glucosidase, supporting its role as a potent inhibitor .

Case Studies

Case Study 1: Antidiabetic Potential
A clinical study explored the effects of similar benzodioxane derivatives on glycemic control in diabetic models. The results indicated that these compounds significantly reduced blood glucose levels and improved insulin sensitivity, suggesting their potential use in managing T2DM .

Case Study 2: Neuroprotective Effects
In a preclinical model for Alzheimer's disease, a related compound demonstrated a reduction in cognitive decline and neuroinflammation markers. This supports the hypothesis that compounds with similar structures may provide therapeutic benefits in neurodegenerative conditions .

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